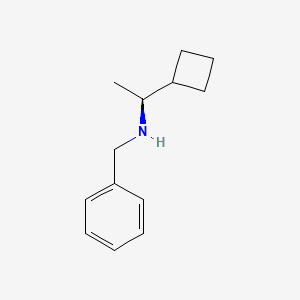
(S)-N-benzyl-1-cyclobutylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-benzyl-1-cyclobutylethanamine is a chiral amine compound characterized by its unique cyclobutyl and benzyl groups attached to an ethanamine backbone. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-1-cyclobutylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutylcarboxylic acid and benzylamine.
Formation of Intermediate: Cyclobutylcarboxylic acid is first converted to cyclobutylcarboxamide through a reaction with thionyl chloride, followed by treatment with ammonia.
Reduction: The cyclobutylcarboxamide is then reduced to cyclobutylmethylamine using lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of cyclobutylmethylamine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Final Step: The resolved (S)-cyclobutylmethylamine is then reacted with benzyl chloride in the presence of a base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated chiral resolution systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-benzyl-1-cyclobutylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions with alkyl halides can introduce different alkyl groups to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of N-methyl-1-cyclobutylethanamine.
Substitution: Formation of N-alkyl derivatives of the original compound.
Scientific Research Applications
(S)-N-benzyl-1-cyclobutylethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-N-benzyl-1-cyclobutylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, modulating their activity. The benzyl group may enhance its binding affinity, while the cyclobutyl group provides steric hindrance, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
®-N-benzyl-1-cyclobutylethanamine: The enantiomer of the compound, which may have different biological activities.
N-benzyl-1-cyclopropylethanamine: A similar compound with a cyclopropyl group instead of a cyclobutyl group.
N-benzyl-1-cyclopentylethanamine: A similar compound with a cyclopentyl group instead of a cyclobutyl group.
Uniqueness
(S)-N-benzyl-1-cyclobutylethanamine is unique due to its specific chiral configuration and the presence of both benzyl and cyclobutyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(1S)-N-benzyl-1-cyclobutylethanamine |
InChI |
InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3/t11-/m0/s1 |
InChI Key |
VSIGGXVZUYOVCJ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1CCC1)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1CCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


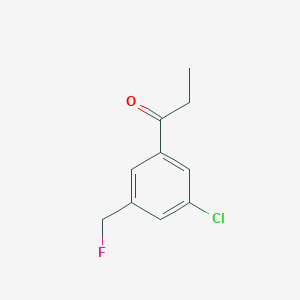
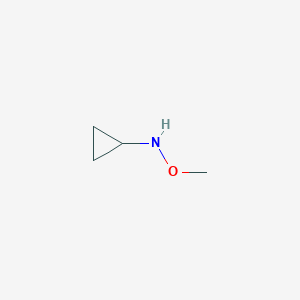
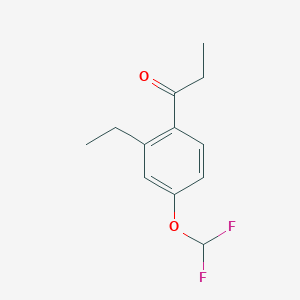
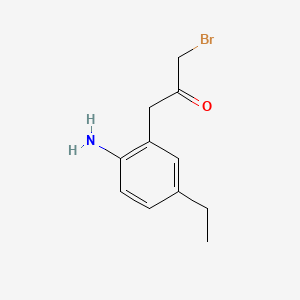
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
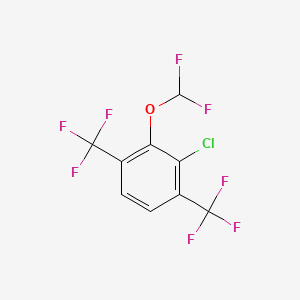

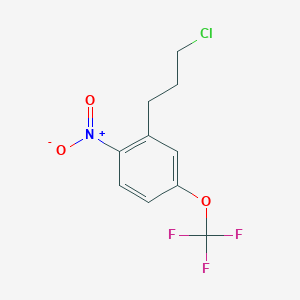
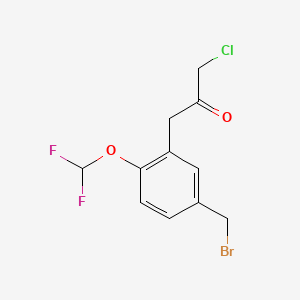
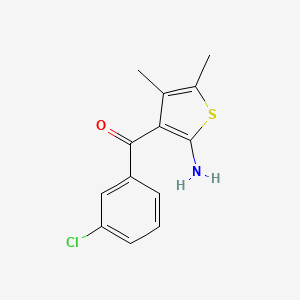

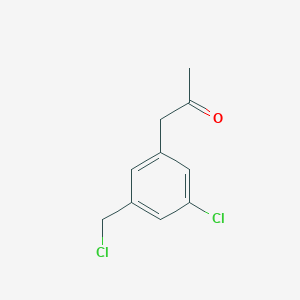
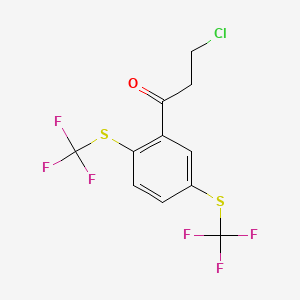
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
